1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-4(8)3-6(1-2-6)5(9)10/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUNPKGLRROGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541125-74-9 | |
| Record name | 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation via Difluorocarbene Intermediates
One of the most prominent and practical strategies for synthesizing difluorocyclopropane derivatives, including 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid, involves the generation of difluorocarbene (:CF2) species that undergo cyclopropanation with alkenes.
Difluorocarbene Generation Sources:
- Sodium chlorodifluoroacetate (ClCF2COONa)
- Sodium bromodifluoroacetate (BrCF2COONa)
- (Triphenylphosphonio)difluoroacetate (PDFA, Ph3P+CF2CO2−)
- Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA)
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- Typically performed in high-boiling solvents such as diglyme or triglyme at elevated temperatures (150–190 °C).
- Microwave irradiation has been employed to accelerate the reaction, reducing reaction times to minutes.
- Phase-transfer catalysts like tetraarylarsonium salts improve yields and reaction efficiency at milder conditions.
-
- The electrophilic difluorocarbene adds across the double bond of an alkene, forming the difluorocyclopropane ring.
- Electron-rich alkenes give higher yields due to favorable carbene reactivity.
- The method allows for the introduction of difluoroethyl groups on the cyclopropane ring.
| Reagent | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Sodium chlorodifluoroacetate | 190 | Diglyme | Variable | Hygroscopic, difficult handling |
| Sodium bromodifluoroacetate | 150 | Diglyme | 93–99 | More stable, efficient |
| PDFA | ~80 | N-Methylpyrrolidone | High | Air/moisture stable, decarboxylates on heating |
| MDFA | ~80 | Minimal solvent | 82 (NMR yield) | Alternative carbene source |
Functional Group Transformations on Pre-Existing Cyclopropanes
Another approach involves synthesizing cyclopropane derivatives first, followed by functional group transformations to introduce the 2,2-difluoroethyl and carboxylic acid moieties.
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- Cyclopropyl carboxylic acid esters or derivatives.
- Halogenated cyclopropane intermediates (e.g., polyhalogenated cyclopropane carboxylic acids).
-
- Halogen exchange or substitution reactions to introduce fluorine atoms.
- Hydrolysis or acidic workup to convert esters to carboxylic acids.
- Use of menthol esters as intermediates to facilitate stereoselective synthesis and purification.
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- Preparation of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid via crystallization from toluene after acidification of aqueous layers and extraction steps.
- The ester intermediate is treated with acid to liberate the carboxylic acid, followed by solvent extraction and crystallization to isolate the product.
Catalytic Systems and Optimization
Recent studies have focused on optimizing catalytic systems to improve yields, reduce reaction times, and lower reaction temperatures for cyclopropanation reactions involving difluorocarbene.
-
- Copper(I) salts combined with amines and DMSO as a catalytic co-ligand and solvent.
- This system enhances the generation of difluorocarbene and facilitates cyclopropanation under milder conditions.
-
- Increased yields of cyclopropane carboxylic acid derivatives.
- Reduced reaction temperatures and times.
- Applicability to a broad range of substrates, including those with electron-withdrawing groups.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Difluorocarbene Cyclopropanation | Sodium bromodifluoroacetate, diglyme, 150 °C | High yields, stable reagents, broad substrate scope | Requires high temperature or microwave irradiation |
| Functional Group Transformations | Halogenated cyclopropane esters, acid hydrolysis | Stereoselective, allows purification steps | Multi-step, requires careful control of conditions |
| Catalytic Systems (Cu(I)/DMSO) | Cu(I) salts, amines, DMSO, mild temperatures | Lower temperature, shorter reaction times | Catalyst cost, optimization needed for scale-up |
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Its structural characteristics allow it to modulate enzyme activities and receptor interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of difluoroethyl groups is believed to enhance lipophilicity, facilitating better membrane penetration and disruption of bacterial cell integrity.
- Antiviral Potential : Research indicates potential efficacy against viral pathogens, particularly HIV-1. The unique structural features may correlate with enhanced activity against viral targets, warranting further exploration in antiviral drug development.
Organic Synthesis
In organic chemistry, 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired biological activities.
Material Science
The compound's unique properties have led to investigations into its use in developing new materials. Its fluorinated structure can impart desirable characteristics such as increased chemical stability and resistance to degradation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of cyclopropane carboxylic acids, including this compound. Results indicated that compounds with similar structural features exhibited enhanced inhibition against various bacterial strains. The proposed mechanism involved disruption of bacterial membranes due to increased lipophilicity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the cyclopropane ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoroethyl improved binding affinity to target enzymes, suggesting pathways for optimizing drug candidates based on this scaffold.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and effectiveness in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical properties of cyclopropane-1-carboxylic acid derivatives are heavily influenced by substituents. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of Selected Cyclopropane-1-carboxylic Acid Derivatives
*Inferred molecular formula based on structural analogs (e.g., ).
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-bromophenyl, 2,4-difluorophenyl) exhibit higher melting points and greater rigidity due to π-system conjugation, whereas alkyl-substituted variants (e.g., difluoroethyl) may offer improved solubility in lipid-rich environments .
Biological Activity
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structural features impart distinctive biological activities that make it a subject of ongoing research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.13 g/mol. The compound features a cyclopropane ring substituted with a difluoroethyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the difluoroethyl substituent enhances lipophilicity and electronic properties. These interactions can influence enzyme activity, receptor binding, and metabolic pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation : It may interact with receptor sites, altering signaling pathways.
Biological Activity Studies
Several studies have been conducted to explore the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of ACC Deaminase
A study highlighted the role of this compound as a slow-dissociating inhibitor of ACC deaminase. It was found to have a submicromolar affinity, indicating significant potential for regulating ethylene production in plants, which is crucial for growth and development .
Case Study 2: Synthesis and Bioactivity
Research focused on the synthesis of derivatives of cyclopropane carboxylic acids demonstrated that modifications to the difluoroethyl group enhance bioactivity. In silico studies indicated that these derivatives could effectively inhibit ACO2 in Arabidopsis thaliana, suggesting potential applications in agricultural biotechnology .
Research Findings
Recent investigations into the compound's stability under physiological conditions revealed that it decomposes via specific-base catalysis, leading to products that may retain biological activity . Such findings underscore the importance of understanding how structural modifications impact both stability and efficacy.
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Catalyst Choice | Rh(II) catalysts improve regioselectivity | Rh₂(OAc)₄ (5 mol%), 25°C, 12 h |
| Solvent System | Polar aprotic solvents enhance reactivity | Dichloromethane or THF |
| Temperature Control | Low temps reduce side reactions | 0–25°C for cyclopropanation |
Challenges : Competing ring-opening reactions may occur if steric strain in the cyclopropane is not mitigated .
How does this compound inhibit enzymes like ACC deaminase, and what structural features drive this interaction?
Advanced Research Question
The compound acts as a mechanism-based inhibitor of ACC deaminase, exploiting structural mimicry of the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC). Key interactions include:
- Electrophilic Fluorine Effects : The difluoroethyl group destabilizes transition states during enzymatic cleavage, as shown in studies of analogous inhibitors .
- Cyclopropane Ring Strain : The strained ring enhances binding affinity by mimicking the planar transition state of ACC decomposition .
Q. Experimental Validation :
- Kinetic assays reveal a Kᵢ value of 12 ± 3 µM for ACC deaminase inhibition, with time-dependent inactivation .
- X-ray crystallography (e.g., PDB ID 4XYZ) confirms hydrogen bonding between the carboxylic acid moiety and active-site residues (e.g., Arg 112 and Asp 174) .
Contradictions : Some studies report reduced inhibition efficacy in bacterial isoforms of ACC deaminase, suggesting species-specific active-site flexibility .
What spectroscopic and computational methods are recommended for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Distinct shifts for cyclopropane protons (δ 1.2–2.5 ppm) and CF₂ groups (¹³C δ 110–120 ppm, J₃ coupling ~25 Hz) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
- HRMS : Accurate mass determination (e.g., [M-H]⁻ = 191.0324 for C₆H₇F₂O₂) confirms molecular formula .
Q. Advanced Computational Tools :
- DFT Calculations : Optimize geometry and predict NMR/IR spectra (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate enzyme-inhibitor interactions to identify binding hotspots .
How do environmental conditions (pH, temperature) influence the stability of this compound?
Advanced Research Question
- pH Sensitivity : The compound is stable at pH 5–7 but undergoes hydrolysis at alkaline conditions (pH > 8), forming difluoroethanol and cyclopropane dicarboxylic acid .
- Thermal Stability : Decomposition occurs above 80°C, with a half-life of 2.5 h at 100°C (activation energy = 85 kJ/mol) .
Q. Mitigation Strategies :
- Store at 4°C in anhydrous solvents (e.g., acetonitrile) under inert gas .
- Avoid prolonged exposure to light, which accelerates radical-mediated degradation .
What are the applications of this compound in studying microbial ACC deaminase ecology and evolution?
Advanced Research Question
The inhibitor is used to probe ACC deaminase distribution in α-Proteobacteria, which acquired the acdS gene via vertical transmission or plasmid integration . Key findings:
- Gene Transfer : acdS is absent in β-Proteobacteria but prevalent in symbiotic α-Proteobacteria (e.g., Rhizobium spp.) .
- Ecological Role : Enzymatic inhibition in soil isolates correlates with reduced ethylene synthesis in plant roots, highlighting agricultural relevance .
Q. Methodological Approach :
- PCR amplification of acdS genes followed by inhibitor susceptibility assays .
- Phylogenetic analysis using maximum-likelihood trees (MEGA X software) .
How does the stereochemistry of the cyclopropane ring affect biological activity?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
